Triolein
Overview
Description
Glyceryl trioleate, also known as triolein, is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. It is a colorless, viscous liquid that is a major constituent of some nondrying oils and fats. Glyceryl trioleate is found in many natural fats and oils, including sunflower oil, palm oil, cacao butter, and olive oil .
Mechanism of Action
Target of Action
Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The primary target of this compound is lipoprotein lipase (LpL), an enzyme that plays a crucial role in lipid metabolism .
Mode of Action
This compound interacts with LpL, which hydrolyzes it into glycerol and fatty acids . This interaction is modulated by the concentration of apolipoprotein C-II (apoC-II) bound to the surface of the substrate particles . ApoC-II activates LpL by increasing the catalytic rate with little change in the affinity of this compound for the enzyme .
Biochemical Pathways
The hydrolysis of this compound by LpL is a key step in the lipid metabolism pathway . This process results in the release of fatty acids at a constant rate until all of the this compound molecules are hydrolyzed . The fatty acids produced can then be further metabolized or used in various cellular processes.
Pharmacokinetics
It’s known that this compound is a component of dietary fats and is metabolized in the body through the action of enzymes like lpl .
Result of Action
The hydrolysis of this compound by LpL results in the production of glycerol and fatty acids . These products can be used by the body for energy production or other metabolic processes. The fatty acids released can also be incorporated into cell membranes or used for the synthesis of other biologically important molecules.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of apoC-II, a protein that activates LpL, is crucial for the hydrolysis of this compound . Additionally, the size of the this compound particles and their ratio to phosphatidylcholine can affect the rate of hydrolysis . Furthermore, the temperature and pH can influence the efficiency of the lipase-catalyzed reaction .
Biochemical Analysis
Biochemical Properties
Triolein interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the alcoholysis reaction under supercritical conditions of methanol, which is a crucial step in biodiesel synthesis . This reaction involves several intermediary products and reactants, including diolein and monoolein .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, in Mycobacterium tuberculosis, this compound is thought to be a critical supplement carbon source containing different metabolic mixtures like triacylglycerides (TAG), unesterified cholesterol (CHOL), cholesteryl oleate (CO), and cholesteryl esters (CEs) .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. In the case of biodiesel synthesis, this compound undergoes a series of reactions involving several intermediary products and reactants, leading to the formation of methyl oleate and glycerol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the process of biodiesel synthesis, the selectivity for C18 decreases with the increased temperature . This indicates that the stability and degradation of this compound can be influenced by environmental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. In the process of biodiesel synthesis, it undergoes a series of reactions involving several intermediary products and reactants . These reactions are catalyzed by various enzymes, indicating that this compound interacts with these enzymes in its metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl trioleate can be synthesized by esterifying glycerol with oleic acid. This process involves the reaction of glycerol with three molecules of oleic acid in the presence of a catalyst, typically an acid or base, to form glyceryl trioleate and water. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, glyceryl trioleate is produced through the transesterification of triglycerides found in natural oils. This process involves the reaction of triglycerides with glycerol in the presence of a catalyst, such as sodium methoxide, to produce glyceryl trioleate and other by-products. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .
Types of Reactions:
Oxidation: Glyceryl trioleate undergoes oxidation to form various oxidation products, including hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glyceryl trioleate can be hydrolyzed to produce glycerol and oleic acid.
Saponification: In the presence of a strong base, such as sodium hydroxide, glyceryl trioleate undergoes saponification to produce glycerol and sodium oleate (soap).
Common Reagents and Conditions:
Oxidation: Oxygen, heat, and light.
Hydrolysis: Water, acids, or bases.
Saponification: Sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and oleic acid.
Saponification: Glycerol and sodium oleate.
Scientific Research Applications
Glyceryl trioleate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Glyceryl tristearate
- Glyceryl tripalmitate
- Glyceryl trierucate
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-IUPFWZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026988 | |
Record name | Glyceryl trioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triolein | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7624 | |
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Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.915 at 15 °C/4 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 18 mm Hg at 237 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: stearin, linolein. | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellowish, oily liquid, POLYMORPHIC | |
CAS No. |
122-32-7 | |
Record name | Triolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceryl trioleate | |
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Record name | Glyceryl Trioleate | |
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Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Glyceryl trioleate | |
Source | EPA DSSTox | |
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Record name | 1,2,3-propanetriyl trioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.123 | |
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Record name | GLYCERYL TRIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O05EC62663 | |
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Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-4 °C, -32 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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